molecular formula C50H80N6 B11710564 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline CAS No. 188447-93-0

4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline

Cat. No.: B11710564
CAS No.: 188447-93-0
M. Wt: 765.2 g/mol
InChI Key: ZXJKHCLHSDTIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with dioctylamine-substituted benzene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of diazenyl linkages.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the diazenyl groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds.

Scientific Research Applications

4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dioctylamino substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-{4-[(1E)-2-[4-(Dimethylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dimethylaniline
  • 4-[(1E)-2-{4-[(1E)-2-[4-(Diethylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-diethylaniline

Uniqueness

The uniqueness of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline lies in its dioctylamino substituents, which confer distinct lipophilic properties and influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced membrane permeability and interaction with hydrophobic environments are desired.

Properties

CAS No.

188447-93-0

Molecular Formula

C50H80N6

Molecular Weight

765.2 g/mol

IUPAC Name

4-[[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]diazenyl]-N,N-dioctylaniline

InChI

InChI=1S/C50H80N6/c1-5-9-13-17-21-25-41-55(42-26-22-18-14-10-6-2)49-37-33-47(34-38-49)53-51-45-29-31-46(32-30-45)52-54-48-35-39-50(40-36-48)56(43-27-23-19-15-11-7-3)44-28-24-20-16-12-8-4/h29-40H,5-28,41-44H2,1-4H3

InChI Key

ZXJKHCLHSDTIPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.